N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c23-20-12-5-13-22(20)17-9-4-8-16(14-17)21-26(24,25)19-11-3-7-15-6-1-2-10-18(15)19/h1-4,6-11,14,21H,5,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHOENLXCSWNOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-sulfonamide typically involves the following steps:
Formation of the Pyrrolidinone Moiety: This can be achieved through the cyclization of an appropriate amide precursor under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, using a suitable acyl chloride and a Lewis acid catalyst.
Sulfonamide Formation: The final step involves the reaction of the phenyl-substituted pyrrolidinone with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Structural and Substituent Effects
The compound’s structural analogs include:
N-(2-Aminobenzyl)-5-(dimethylamino)naphthalene-1-sulfonamide (): Features a dansyl group (dimethylamino-naphthalene sulfonamide) and an aminobenzyl substituent.
Other naphthalene sulfonamides : Often modified with electron-donating/withdrawing groups (e.g., -OH, -NH₂, halogens) on the phenyl ring.
Key Differences :
- The 2-oxopyrrolidin group in the target compound replaces the primary amine or dansyl-derived substituents in analogs. This introduces a lactam ring, enhancing rigidity and altering electronic properties via the carbonyl group (C=O).
- The absence of a dimethylamino group (as in dansyl derivatives) may reduce fluorescence intensity but improve stability under oxidative conditions.
Spectroscopic Comparisons
Spectroscopic data for related compounds highlight substituent-driven variations:
- IR Analysis : The target compound’s lactam carbonyl (νC=O ~1680 cm⁻¹) would appear distinct from imine (νC=N) or carboxylic acid (νC=O) bands in analogs .
- NMR Analysis : The disappearance of NH₂ signals (e.g., at 3.9 ppm in ’s intermediate) contrasts with the target compound’s stable sulfonamide NH (~10.5 ppm) and aromatic protons influenced by the electron-withdrawing lactam .
Conformational Analysis
The 2-oxopyrrolidin ring’s puckering can be quantified using Cremer-Pople parameters (amplitude $ q $, phase $ \phi $) . Compared to five-membered rings in other sulfonamides (e.g., cyclopentane or tetrahydrofuran derivatives), the lactam’s puckering amplitude is expected to be larger due to the carbonyl group’s planar constraint. For example:
- Cyclopentane : $ q \approx 0.5 \, \text{Å} $, $ \phi \approx 0^\circ $ (pseudo-rotation).
- 2-Oxopyrrolidin : $ q \approx 0.6–0.7 \, \text{Å} $, $ \phi \approx 180^\circ $ (envelope conformation) .
Functional Implications
- Solubility: The lactam’s polarity may improve aqueous solubility compared to dansyl derivatives with hydrophobic dimethylamino groups.
- Binding Affinity: The rigid pyrrolidinone ring could enhance binding specificity in protein interactions, unlike flexible amine-containing analogs.
Biological Activity
N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a naphthalene core substituted with a sulfonamide and a pyrrolidinyl moiety, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the naphthalene sulfonamide : This is achieved through the reaction of naphthalene derivatives with sulfonyl chlorides.
- Introduction of the pyrrolidinyl group : The 2-oxopyrrolidine moiety is introduced via nucleophilic substitution or coupling reactions.
Antimicrobial Activity
Several studies have demonstrated that this compound exhibits promising antimicrobial properties. In particular:
- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) for these bacteria were determined using standard broth microdilution methods, revealing that the compound's activity was comparable to established antibiotics such as vancomycin.
| Bacterial Strain | MIC (μg/mL) | Comparison Antibiotic | MIC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 8 | Vancomycin | 4 |
| Escherichia coli | 16 | Ciprofloxacin | 8 |
Antifungal Activity
In addition to antibacterial effects, the compound has been evaluated for antifungal properties against Candida species. Results indicated low MIC values, suggesting strong antifungal potential.
| Fungal Strain | MIC (μg/mL) | Comparison Antibiotic | MIC (μg/mL) |
|---|---|---|---|
| Candida albicans | 32 | Fluconazole | 16 |
| Aspergillus niger | 64 | Amphotericin B | 32 |
The proposed mechanism of action for this compound involves inhibition of bacterial cell wall synthesis and disruption of fungal cell membrane integrity. The sulfonamide group is believed to interfere with the synthesis of folate in bacteria, while the naphthalene structure may interact with membrane components in fungi.
Case Studies
One notable study involved the administration of this compound in an animal model to evaluate its efficacy against infections caused by resistant bacterial strains. The results indicated a significant reduction in bacterial load in treated subjects compared to controls, highlighting its potential as an alternative treatment option.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
